molecular formula C19H17ClF2N2O3 B6636125 [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone

Cat. No. B6636125
M. Wt: 394.8 g/mol
InChI Key: BTRGZADBOSZMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone, also known as CDM, is a synthetic compound that has been extensively studied for its potential in various scientific research applications.

Mechanism of Action

The mechanism of action of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone involves the inhibition of various enzymes and signaling pathways. [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been shown to have various biochemical and physiological effects. [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis and multiple sclerosis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit various enzymes and signaling pathways. However, [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone. One direction is to further investigate its potential as an anti-cancer agent, including its efficacy in various cancer types and its potential synergistic effects with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration route of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone for various scientific research applications. Furthermore, the potential of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone as a treatment for neurodegenerative diseases should be further explored, including its efficacy in animal models of these diseases and its potential side effects.

Synthesis Methods

The synthesis of [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone involves the reaction between 5-chloro-2-methoxybenzoic acid and piperazine in the presence of a coupling agent, followed by the reaction with 2,4-difluorobenzoyl chloride. The resulting compound is purified through column chromatography to obtain the final product.

Scientific Research Applications

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been studied for its potential in various scientific research applications, including as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurodegenerative diseases. [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Furthermore, [4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone has been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O3/c1-27-17-5-2-12(20)10-15(17)19(26)24-8-6-23(7-9-24)18(25)14-4-3-13(21)11-16(14)22/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGZADBOSZMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone

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